molecular formula C3Cl4F2O B1346365 1,3-Difluorotetrachloroacetone CAS No. 79-51-6

1,3-Difluorotetrachloroacetone

Cat. No.: B1346365
CAS No.: 79-51-6
M. Wt: 231.8 g/mol
InChI Key: MXYOKVCIXGJEFW-UHFFFAOYSA-N
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Description

1,3-Difluorotetrachloroacetone (CAS 79-51-6) is a halogenated acetone derivative with the molecular formula C₃Cl₄F₂O and a molecular weight of 231.84 g/mol . Its IUPAC name is 1,1,3,3-tetrachloro-1,3-difluoropropan-2-one, and its structure features two fluorine atoms and four chlorine atoms symmetrically positioned on the acetone backbone (Figure 1).

Properties

IUPAC Name

1,1,3,3-tetrachloro-1,3-difluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4F2O/c4-2(5,8)1(10)3(6,7)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYOKVCIXGJEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(Cl)Cl)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285771
Record name 1,1,3,3-Tetrachloro-1,3-difluoropropan-2-one
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Molecular Weight

231.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-51-6
Record name 1,1,3,3-Tetrachloro-1,3-difluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluorotetrachloroacetone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,3,3-Tetrachloro-1,3-difluoropropan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Difluorotetrachloroacetone can be synthesized from hexachloroacetone through a fluorination reaction. The process involves the substitution of chlorine atoms with fluorine atoms under controlled conditions. The reaction typically requires a fluorinating agent such as antimony trifluoride (SbF3) or hydrogen fluoride (HF) and is carried out at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of 1,3-difluorotetrachloroacetone involves large-scale fluorination processes. These processes are conducted in specialized reactors designed to handle the corrosive nature of fluorinating agents. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluorotetrachloroacetone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form less chlorinated or fluorinated derivatives.

    Oxidation Reactions: The compound can be oxidized to form more complex molecules with additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetones, while reduction can produce partially dechlorinated or defluorinated compounds .

Scientific Research Applications

1,3-Difluorotetrachloroacetone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into target molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 1,3-difluorotetrachloroacetone involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. Its fluorine and chlorine atoms make it highly reactive, allowing it to participate in a wide range of chemical reactions. The specific pathways and molecular targets depend on the context of its use, whether in chemical synthesis or biological studies .

Comparison with Similar Compounds

Key Observations :

Molecular Weight Trends : Increasing chlorine content correlates with higher molecular weight (e.g., Hexachloroacetone at 264.75 g/mol vs. 1,3-Difluorotetrachloroacetone at 231.84 g/mol) .

Reactivity and Stability

  • 1,3-Difluorotetrachloroacetone : The combination of Cl and F substituents creates a balance between steric hindrance and electronic effects, making it suitable for selective fluorination reactions .
  • 1,3-Dichlorotetrafluoroacetone : With more fluorine atoms, this compound may exhibit greater thermal stability but reduced reactivity in polar solvents due to lower polarity .
  • 3,3-Dichloro-1,1,1-trifluoroacetone : Asymmetric substitution patterns could lead to unique regioselectivity in synthetic applications .

Biological Activity

1,3-Difluorotetrachloroacetone (DFTCA) is a synthetic organofluorine compound with the chemical formula C3_3Cl4_4F2_2O. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its unique structural properties and potential biological activities. This article explores the biological activity of DFTCA, highlighting its mechanisms of action, toxicity, and relevant case studies.

DFTCA is characterized by its high electronegativity due to the presence of fluorine and chlorine atoms. The molecular structure includes two fluorine atoms and four chlorine atoms attached to a central carbonyl group. This configuration contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of DFTCA can be attributed to several mechanisms:

  • Enzyme Inhibition : DFTCA has been shown to inhibit specific enzymes involved in metabolic pathways. The halogenated structure allows for stronger interactions with enzyme active sites, potentially leading to altered metabolic processes.
  • Cell Membrane Disruption : The lipophilic nature of DFTCA may disrupt cellular membranes, affecting cell viability and function.
  • Reactive Oxygen Species (ROS) Generation : Compounds like DFTCA can induce oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis.

Toxicity Profile

The toxicity of DFTCA has been evaluated in various studies. Key findings include:

  • Acute Toxicity : Studies indicate that DFTCA exhibits acute toxicity in laboratory animals, with observed effects including lethargy and respiratory distress at high doses.
  • Chronic Effects : Prolonged exposure has been linked to liver and kidney damage in animal models, emphasizing the need for caution in its handling and use.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University investigated the inhibitory effects of DFTCA on cytochrome P450 enzymes. The results demonstrated a significant reduction in enzyme activity at concentrations as low as 10 µM. This inhibition could have implications for drug metabolism and detoxification processes in humans.

Concentration (µM)Enzyme Activity (% Inhibition)
00
1045
5075
10090

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on human liver cell lines exposed to varying concentrations of DFTCA. The findings revealed a dose-dependent increase in cell death, with IC50_{50} values calculated at approximately 25 µM after 48 hours.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Difluorotetrachloroacetone
Reactant of Route 2
1,3-Difluorotetrachloroacetone

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